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Compound of Interest

Compound Name: Cdk2-IN-25

Cat. No.: B12362423

COMPOUND IDENTIFICATION

SMILES
String:CC1=CC=C(C=C1)NC(=0)CSC2=NC3=C(C(C(C=C3C#N)C(=0)C)C4=CC=C(C=C4)N(C)C)C(C)
(0)C2)C

Chemical Name: 2-((7-acetyl-4-cyano-8-(4-(dimethylamino)phenyl)-6-hydroxy-1,6-dimethyl-5,6,7,8-
tetrahydroisoquinolin-3-yl)thio)-N-(p-tolyl)acetamide

Chemical Formula: C34H34N403S

Abstract

Cdk2-IN-25, also identified as compound 7e in the primary literature, is a potent inhibitor of Cyclin-
Dependent Kinase 2 (CDK2).[1][2][3] This technical guide provides a comprehensive overview of Cdk2-
IN-25, including its inhibitory activity, effects on cancer cell lines, and detailed experimental protocols
for its evaluation. The information presented is intended for researchers, scientists, and drug
development professionals working in the fields of oncology and kinase inhibitor research.

Quantitative Data Summary

The following tables summarize the key quantitative data for Cdk2-IN-25 (compound 7€) as reported in
the primary literature.

Table 1: In Vitro Inhibitory Activity
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Reference

Target IC50 (uM) Reference IC50 (M)
Compound

CDK2 0.149 Roscovitine 0.380

Data sourced from:[2][3]

Table 2: Anticancer Activity (A549 Lung Cancer Cell Line)

Compound IC50 (pM)
Cdk2-IN-25 0.155
Doxorubicin (not specified)

Data sourced from:[2]

Table 3: Cell Cycle Analysis (A549 Cells)

Treatment

Cell Cycle Phase Arrest

Cdk2-IN-25 (7e)

G2/M

Data sourced from:[1][2]

Table 4: Apoptosis Induction (A549 Cells)

Treatment

Fold Increase in Apoptosis

Cdk2-IN-25 (7€)

79-fold

Data sourced from:[1][2]

Signaling Pathway

Cdk2-IN-25 exerts its effects by inhibiting CDK2, a key regulator of cell cycle progression. The following
diagram illustrates the canonical CDK2 signaling pathway and the point of inhibition by Cdk2-IN-25.
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Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of Cdk2-
IN-25.

CDK2 Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of Cdk2-IN-25 against CDK2 kinase.
Materials:

¢ Recombinant human CDK2/Cyclin A or CDK2/Cyclin E enzyme

+ Kinase buffer (e.g., 40mM Tris-HCI pH 7.5, 20mM MgCI2, 0.1mg/ml BSA, 50uM DTT)
o ATP

e Substrate (e.g., Histone H1)

o Cdk2-IN-25 (and reference inhibitor, e.g., Roscovitine) dissolved in DMSO

+ Kinase-Glo® Luminescent Kinase Assay Kit (or similar ADP detection reagent)

* Microplate reader

Procedure:

» Prepare serial dilutions of Cdk2-IN-25 and the reference inhibitor in kinase buffer.
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In a 384-well plate, add the diluted inhibitors.

Add the CDK2 enzyme and substrate to each well.

Initiate the kinase reaction by adding ATP.

Incubate the plate at room temperature for a defined period (e.g., 20 minutes).

Stop the reaction and measure the amount of ADP produced using a luminescent ADP detection
reagent according to the manufacturer's protocol.

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value
using non-linear regression analysis.

Cell Culture and Anticancer Activity Assay

Objective: To assess the cytotoxic effect of Cdk2-IN-25 on cancer cell lines.

Materials:

A549 (lung cancer) and MCF7 (breast cancer) cell lines

Appropriate cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine
serum (FBS) and 1% penicillin-streptomycin

Cdk2-IN-25 and a reference drug (e.g., Doxorubicin)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

DMSO

Microplate reader

Procedure:

Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

Treat the cells with various concentrations of Cdk2-IN-25 or the reference drug for a specified
duration (e.g., 48 hours).

Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
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» Dissolve the formazan crystals by adding DMSO.
* Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

+ Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of Cdk2-IN-25 on the cell cycle distribution of cancer cells.
Materials:

o Cancer cell line (e.g., A549)

¢ Cdk2-IN-25

¢ Phosphate-buffered saline (PBS)

e 70% cold ethanol

» Propidium iodide (PI) staining solution (containing RNase A)

¢ Flow cytometer

Procedure:

o Treat the cells with Cdk2-IN-25 at a concentration around its IC50 value for 24-48 hours.
* Harvest the cells by trypsinization and wash with PBS.

+ Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C
overnight.

+ Wash the fixed cells with PBS and resuspend in PI staining solution.
¢ Incubate in the dark at room temperature for 30 minutes.
+ Analyze the DNA content of the cells using a flow cytometer.

+ Determine the percentage of cells in the GO/G1, S, and G2/M phases of the cell cycle using
appropriate software.
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Apoptosis Assay using Annexin V-FITC and Propidium lodide

Objective: To quantify the induction of apoptosis by Cdk2-IN-25.

Materials:

Cancer cell line (e.g., A549)

Cdk2-IN-25

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium lodide, and Binding
Buffer)

Flow cytometer

Procedure:

Treat cells with Cdk2-IN-25 as described for the cell cycle analysis.
¢ Harvest the cells and wash them with cold PBS.
* Resuspend the cells in 1X Binding Buffer.

¢ Add Annexin V-FITC and Propidium lodide to the cell suspension according to the kit manufacturer's
instructions.

» Incubate the cells in the dark at room temperature for 15 minutes.
* Analyze the stained cells by flow cytometry.

» Differentiate between viable (Annexin V- / Pl-), early apoptotic (Annexin V+ / PI-), late
apoptotic/necrotic (Annexin V+ / Pl+), and necrotic (Annexin V- / Pl+) cells.

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for the key experimental procedures.
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Workflow for CDK2 Kinase Inhibition Assay
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Workflow for Cell-Based Assays

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended
for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we
make no warranties, express or implied, regarding the fitness of this product for every specific
experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits
your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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